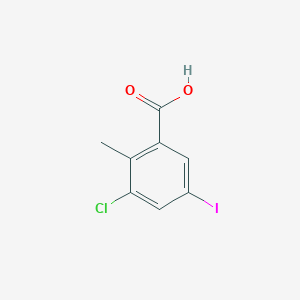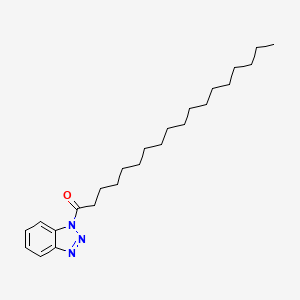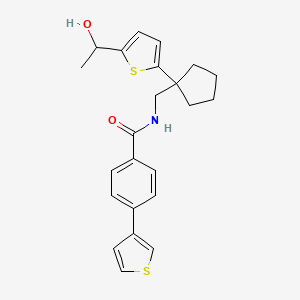![molecular formula C18H17NO2 B2973810 (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide CAS No. 2097940-28-6](/img/structure/B2973810.png)
(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide” is a chemical compound that contains a benzofuran moiety . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. This compound could potentially have various applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through several methods. One such method involves the intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups . Another method involves the use of tellurium tetrabromide or tellurium tetrachloride in tellurocyclofunctionalization reactions .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can be quite diverse. For instance, the construction of 2,3-unsubstituted benzofurans and benzothiophenes can be achieved via a metal-free catalyzed intramolecular Friedel–Crafts reaction . This reaction provides a simple and efficient strategy for the construction of benzofuran and benzothiophene skeleton compounds .Wirkmechanismus
The exact mechanism of action of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide is not fully understood, but several studies have suggested that this compound exerts its biological effects through multiple pathways. This compound has been reported to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE), which are involved in inflammation, oxidative stress, and neurodegeneration. This compound has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages and microglial cells. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various tissues. Additionally, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified, and its chemical structure can be modified to optimize its biological activity. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its biological activity.
Zukünftige Richtungen
There are several future directions for research on (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide. One area of focus could be to elucidate the exact mechanism of action of this compound and its effects on different signaling pathways. Another area of research could be to develop more efficient synthesis methods for this compound and its derivatives. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various diseases. Finally, the potential use of this compound as a drug delivery system for other therapeutic agents should be explored.
Synthesemethoden
(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide can be synthesized by the reaction of 3-phenylprop-2-enoyl chloride with 2,3-dihydrobenzofuran in the presence of a base such as potassium carbonate. The product obtained can be purified by column chromatography or recrystallization. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to exhibit cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been reported to have neuroprotective effects against neurotoxicity induced by beta-amyloid and oxidative stress. Additionally, this compound has been shown to have cardioprotective effects against ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(11-10-14-6-2-1-3-7-14)19-12-15-13-21-17-9-5-4-8-16(15)17/h1-11,15H,12-13H2,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVIDCGJDOVGK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

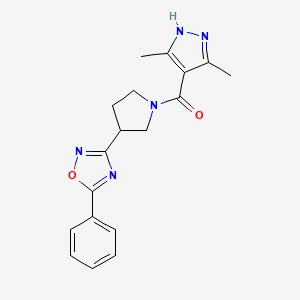
![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![4-[1-[(2,5-Difluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)

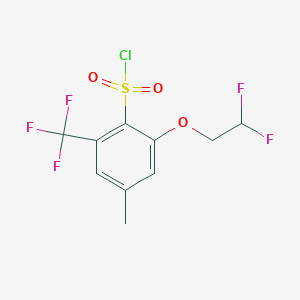
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)

